3-Cyano-5-(4-hydroxyphenyl)phenol
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Overview
Description
3-Cyano-5-(4-hydroxyphenyl)phenol is a chemical compound that belongs to the class of substituted phenols Phenols are known for their wide range of applications in pharmaceuticals, natural products, and synthetic polymers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(4-hydroxyphenyl)phenol can be achieved through various methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent. This method is known for its mild, green, and highly efficient protocol, allowing the transformation of arylboronic acids into substituted phenols in very good to excellent yields .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and green synthesis protocols. The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time. This method can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-(4-hydroxyphenyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Aqueous hydrogen peroxide is commonly used as an oxidant.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Halogenation reactions using bromine or chlorine are typical.
Major Products: The major products formed from these reactions include various substituted phenols, which can be further utilized in different chemical processes .
Scientific Research Applications
3-Cyano-5-(4-hydroxyphenyl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various synthetic polymers and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(4-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, including oxidative stress and cell proliferation .
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)propanoic acid
- 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole
Uniqueness: 3-Cyano-5-(4-hydroxyphenyl)phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a unique combination of properties that make it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
3-hydroxy-5-(4-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-9-5-11(7-13(16)6-9)10-1-3-12(15)4-2-10/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVCTHCKSIMSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684628 |
Source
|
Record name | 4',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-93-0 |
Source
|
Record name | 4',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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